Cas no 2060027-01-0 (3-Methylindolin-7-amine)

3-Methylindolin-7-amine is a substituted indoline derivative featuring an amine functional group at the 7-position and a methyl group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework is conducive to further functionalization, enabling the synthesis of more complex heterocyclic systems. The presence of the amine group enhances reactivity, facilitating coupling reactions and serving as a precursor for bioactive molecules. High purity grades are available to ensure consistency in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Methylindolin-7-amine structure
3-Methylindolin-7-amine structure
Product name:3-Methylindolin-7-amine
CAS No:2060027-01-0
MF:C9H12N2
MW:148.2050
MDL:MFCD30499974
CID:5095925
PubChem ID:137347341

3-Methylindolin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2,3-dihydro-1H-indol-7-amine
    • 3-methylindolin-7-amine
    • PB41769
    • P20144
    • MFCD30499974
    • EN300-338933
    • SY246055
    • AS-78875
    • 2060027-01-0
    • 3-Methylindolin-7-amine
    • MDL: MFCD30499974
    • Inchi: 1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
    • InChI Key: BXLIZFJXBSLUIY-UHFFFAOYSA-N
    • SMILES: N1([H])C2C(=C([H])C([H])=C([H])C=2C([H])(C([H])([H])[H])C1([H])[H])N([H])[H]

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38

3-Methylindolin-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-338933-0.25g
3-methyl-2,3-dihydro-1H-indol-7-amine
2060027-01-0
0.25g
$1432.0 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97550-250MG
3-methylindolin-7-amine
2060027-01-0 97%
250MG
¥ 1,663.00 2023-03-14
Chemenu
CM327603-5g
3-methyl-2,3-dihydro-1H-indol-7-amine
2060027-01-0 95%+
5g
$2229 2022-06-12
Enamine
EN300-338933-5.0g
3-methyl-2,3-dihydro-1H-indol-7-amine
2060027-01-0
5.0g
$4517.0 2023-02-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97550-1G
3-methylindolin-7-amine
2060027-01-0 97%
1g
¥ 4,158.00 2023-03-14
Chemenu
CM327603-10g
3-methyl-2,3-dihydro-1H-indol-7-amine
2060027-01-0 95%+
10g
$3715 2022-06-12
Ambeed
A804766-1g
3-Methylindolin-7-amine
2060027-01-0 97%
1g
$894.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97550-250mg
3-methylindolin-7-amine
2060027-01-0 97%
250mg
¥1661.0 2024-04-22
A2B Chem LLC
AW25351-1g
3-Methylindolin-7-amine
2060027-01-0 95%
1g
$689.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97550-500mg
3-methylindolin-7-amine
2060027-01-0 97%
500mg
¥2769.0 2024-04-22

Additional information on 3-Methylindolin-7-amine

Recent Advances in the Study of 3-Methylindolin-7-amine (CAS: 2060027-01-0) in Chemical Biology and Pharmaceutical Research

The compound 3-Methylindolin-7-amine (CAS: 2060027-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by its indoline scaffold, has been identified as a promising candidate for drug development, particularly in the areas of neurological disorders and oncology. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, providing a foundation for future clinical applications.

One of the key areas of interest is the role of 3-Methylindolin-7-amine in modulating neurotransmitter systems. Preliminary research indicates that this compound exhibits affinity for serotonin and dopamine receptors, suggesting its potential utility in treating mood disorders such as depression and anxiety. In vitro studies have demonstrated its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug candidates. Furthermore, molecular docking simulations have revealed specific binding interactions with receptor subtypes, offering insights into its selectivity and efficacy.

In the context of oncology, 3-Methylindolin-7-amine has shown promising results as an inhibitor of certain kinase enzymes involved in cancer cell proliferation. Recent findings published in the Journal of Medicinal Chemistry highlight its ability to suppress tumor growth in preclinical models, particularly in cases of glioblastoma and breast cancer. The compound's mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in malignant cells. These findings underscore its potential as a targeted therapy with reduced off-target effects compared to conventional chemotherapeutic agents.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-Methylindolin-7-amine. A recent study in Organic Letters detailed a novel catalytic method for its synthesis, achieving higher yields and improved purity compared to traditional routes. This methodological innovation is expected to facilitate larger-scale production for further pharmacological testing and potential commercialization. Additionally, computational studies have explored the compound's physicochemical properties, including its solubility, stability, and metabolic profile, which are critical for drug formulation and delivery.

Despite these promising developments, challenges remain in the clinical translation of 3-Methylindolin-7-amine. Current research is focused on addressing issues such as bioavailability, potential toxicity, and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its pharmacokinetic properties and evaluate its therapeutic index in more complex biological systems. The compound's unique structural features and versatile biological activities position it as a valuable scaffold for further medicinal chemistry optimization.

In conclusion, 3-Methylindolin-7-amine (CAS: 2060027-01-0) represents a compelling area of research in chemical biology and drug discovery. Its dual potential in neurological and oncological applications, coupled with recent synthetic and mechanistic advancements, makes it a compound of significant interest to the pharmaceutical industry. Future studies will likely focus on translational research, including preclinical efficacy and safety assessments, to determine its viability as a therapeutic agent. As the field progresses, this compound may serve as a cornerstone for the development of novel treatments addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2060027-01-0)3-Methylindolin-7-amine
A1077620
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):227.0/536.0/567.0